molecular formula C22H17ClN2 B1350190 2-Chloro-1-trityl-1H-imidazole CAS No. 67478-48-2

2-Chloro-1-trityl-1H-imidazole

Cat. No.: B1350190
CAS No.: 67478-48-2
M. Wt: 344.8 g/mol
InChI Key: JTMBWVKMAGHXKI-UHFFFAOYSA-N
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Description

2-Chloro-1-trityl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a trityl group and a chlorine atom Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Mechanism of Action

Target of Action:

Mode of Action:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-trityl-1H-imidazole typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-trityl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products:

Scientific Research Applications

2-Chloro-1-trityl-1H-imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-Trityl-1H-imidazole: Lacks the chlorine substituent, which can affect its reactivity and binding properties.

    2-Chloro-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of a trityl group, leading to different steric and electronic effects.

Uniqueness: 2-Chloro-1-trityl-1H-imidazole is unique due to the presence of both the trityl and chlorine substituents, which confer distinct chemical and biological properties. The trityl group provides steric bulk, while the chlorine atom can participate in various substitution reactions, making this compound versatile for different applications .

Properties

IUPAC Name

2-chloro-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMBWVKMAGHXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378387
Record name 2-Chloro-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67478-48-2
Record name 2-Chloro-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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